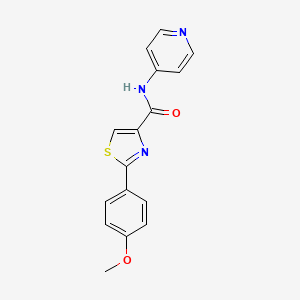
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide, also known as PTTB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PTTB belongs to the class of thiazole-containing molecules and has been shown to exhibit promising biological activities.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a critical signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-tumor activity, 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide for lab experiments is its high potency and specificity. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit potent anti-tumor activity at low concentrations, making it an attractive candidate for further study. However, one of the limitations of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide. One area of interest is the development of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide and its potential applications in various disease models. Finally, the development of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide-based therapeutics for the treatment of cancer and other diseases is an area of active research.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to produce 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid hydrazide. This intermediate is then reacted with pyridine-4-carboxylic acid to form 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is in the field of cancer research. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
Propiedades
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)16-19-14(10-22-16)15(20)18-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCHZOHJLYVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![n-{3-[Methyl(phenyl)amino]propyl}-4-(2-phenylethenesulfonamido)benzamide](/img/structure/B7481008.png)



![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)





![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)